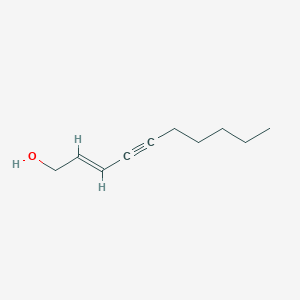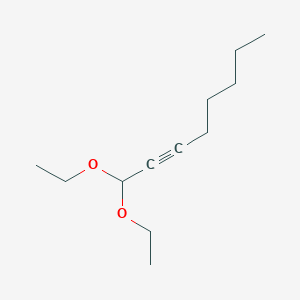
Holmium-162
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium-162 is a radioactive isotope of holmium, a rare earth element with the atomic number 67. It has a half-life of 14.8 years and decays by beta emission. Holmium-162 is used in various scientific research applications, including nuclear medicine, radiation therapy, and neutron capture therapy.
Wirkmechanismus
Holmium-162 emits beta particles, which penetrate the tumor cells and deposit energy, causing DNA damage and cell death. The beta particles have a short range and are therefore effective in treating localized tumors.
Biochemical and Physiological Effects:
Holmium-162 has no known biochemical or physiological effects on the body. It is eliminated from the body through urine and feces.
Vorteile Und Einschränkungen Für Laborexperimente
Holmium-162 has several advantages for lab experiments. It is a stable and well-characterized isotope that can be easily synthesized and purified. It has a long half-life, which allows for long-term experiments. However, the use of Holmium-162 is limited by its radioactivity, which requires special handling and safety precautions.
Zukünftige Richtungen
Include the development of new radiotracers for imaging and diagnosis, the optimization of radiation therapy protocols, and the exploration of new applications in neutron capture therapy. Additionally, research is needed to better understand the biochemical and physiological effects of Holmium-162 on the body.
Synthesemethoden
Holmium-162 can be produced by irradiating natural holmium with neutrons in a nuclear reactor. The reaction produces Holmium-163, which decays to Holmium-162 by beta emission. The resulting Holmium-162 is then purified and packaged for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Holmium-162 is used in various scientific research applications, including nuclear medicine, radiation therapy, and neutron capture therapy. In nuclear medicine, Holmium-162 is used as a radiotracer for imaging and diagnosis of liver tumors. It is also used in radiation therapy to treat liver cancer and other types of cancer. In neutron capture therapy, Holmium-162 is used to selectively kill cancer cells by irradiating them with neutrons.
Eigenschaften
CAS-Nummer |
15700-49-9 |
|---|---|
Produktname |
Holmium-162 |
Molekularformel |
Ho |
Molekulargewicht |
161.9291 g/mol |
IUPAC-Name |
holmium-162 |
InChI |
InChI=1S/Ho/i1-3 |
InChI-Schlüssel |
KJZYNXUDTRRSPN-OIOBTWANSA-N |
Isomerische SMILES |
[162Ho] |
SMILES |
[Ho] |
Kanonische SMILES |
[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)









